REACTION_CXSMILES
|
[C:1]([O:4][C:5]1C=[CH:9][C:8](I)=[CH:7][C:6]=1[CH3:12])(=O)C.C([N-][CH:17]([CH3:19])C)(C)C.[Li+].C1CCCCC1.[CH3:27][I:28].[O:29]1CCCC1>>[CH3:1][O:4][C:5](=[O:29])[CH:6]([C:7]1[CH:8]=[CH:9][C:27]([I:28])=[CH:19][CH:17]=1)[CH3:12] |f:1.2|
|
Name
|
methyl-4-iodophenyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)I)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
It was then quenched with saturated aqueous ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)C1=CC=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |